molecular formula C16H18BrN5O2S B10905594 4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10905594
M. Wt: 424.3 g/mol
InChI Key: UIPYJPXPHMSVLZ-UHFFFAOYSA-N
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Description

4-BROMO-1-ETHYL-N~5~-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thienopyrimidine moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-ETHYL-N~5~-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the thienopyrimidine moiety. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the Thienopyrimidine Moiety: This involves the cyclization of thioureas with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and thienopyrimidine intermediates under specific conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-ETHYL-N~5~-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-BROMO-1-ETHYL-N~5~-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: The compound’s reactivity and functional groups make it useful for probing chemical interactions in biological systems.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 4-BROMO-1-ETHYL-N~5~-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-1-ETHYL-N~5~-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE: is similar to other pyrazole and thienopyrimidine derivatives.

    Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Thienopyrimidine Derivatives: Compounds with the thienopyrimidine moiety but different functional groups.

Uniqueness

The uniqueness of 4-BROMO-1-ETHYL-N~5~-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18BrN5O2S

Molecular Weight

424.3 g/mol

IUPAC Name

4-bromo-2-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H18BrN5O2S/c1-4-6-10-7-11-15(25-10)19-9(3)22(16(11)24)20-14(23)13-12(17)8-18-21(13)5-2/h7-8H,4-6H2,1-3H3,(H,20,23)

InChI Key

UIPYJPXPHMSVLZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=C(C=NN3CC)Br)C

Origin of Product

United States

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